molecular formula C13H18N6O5 B12771970 Moxnidazole, (R)- CAS No. 738528-72-8

Moxnidazole, (R)-

Cat. No.: B12771970
CAS No.: 738528-72-8
M. Wt: 338.32 g/mol
InChI Key: RILWUTQZRXWBOB-UWJMNNEMSA-N
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Description

Moxnidazole, ®-, is a stereoisomer of the compound Moxnidazole It is a derivative of 5-nitroimidazole, a class of compounds known for their antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Moxnidazole, ®-, typically involves the following steps:

    Formation of the Nitroimidazole Core: The initial step involves the nitration of imidazole to form 5-nitroimidazole.

    Introduction of the Methylene Group: The nitroimidazole is then reacted with formaldehyde and a secondary amine to introduce a methylene bridge.

    Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of Moxnidazole, ®-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: Moxnidazole, ®-, can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and hydroxylamine derivatives.

    Reduction: The nitro group can also be reduced to an amine, which is a common metabolic pathway in biological systems.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like thiols and amines can be used under mild conditions.

Major Products:

    Oxidation Products: Nitroso and hydroxylamine derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Moxnidazole, ®-, has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of nitroimidazoles.

    Biology: Investigated for its effects on anaerobic bacteria and protozoa.

    Medicine: Explored as a potential treatment for infections caused by anaerobic pathogens.

    Industry: Utilized in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of Moxnidazole, ®-, involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes present in anaerobic organisms, making the compound selectively toxic to these pathogens. The primary molecular targets include DNA and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

    Metronidazole: Widely used for treating anaerobic infections.

    Tinidazole: Known for its longer half-life and broader spectrum of activity.

    Secnidazole: Noted for its single-dose treatment regimen.

Moxnidazole, ®-, stands out due to its unique stereochemistry, which may offer advantages in terms of selectivity and reduced side effects.

Properties

CAS No.

738528-72-8

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

(5R)-3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+/t10-/m1/s1

InChI Key

RILWUTQZRXWBOB-UWJMNNEMSA-N

Isomeric SMILES

CN1C(=CN=C1/C=N/N2C[C@H](OC2=O)CN3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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